molecular formula C23H26N4O4 B2725868 3,5-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide CAS No. 946273-05-8

3,5-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B2725868
CAS No.: 946273-05-8
M. Wt: 422.485
InChI Key: HDONXIXXCYSMEU-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide is a synthetic small molecule with a molecular formula of C23H26N4O4 and a molecular weight of 422.5 g/mol . This benzamide derivative features a distinct molecular architecture, combining a 3,5-dimethoxy-substituted benzamide group with a 2-methyl-6-propoxy pyrimidine ring, connected via a phenylamino linker. This structure is characteristic of compounds designed to modulate kinase activity, as the aminopyrimidine core is a known privileged scaffold in medicinal chemistry for targeting the ATP-binding site of kinases . Compounds with this specific structural motif are the subject of ongoing research in drug discovery, particularly in the development of targeted therapies. For instance, closely related N-aryl-N'-pyrimidin-4-yl urea compounds have been extensively optimized and evaluated as potent and selective inhibitors of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases . The structural similarities suggest that this benzamide may serve as a valuable chemical tool or a starting point for the design of novel inhibitors for various kinases, such as the Leucine-Rich Repeat Serine-Threonine Protein Kinase-2 (LRRK2), which is a target of interest in neurological diseases . Furthermore, the 3,5-dimethoxy-N-phenylbenzamide moiety is a well-studied fragment in organic chemistry, with established synthetic protocols and characterized crystal structures, which aids in the analysis and further development of related compounds . Researchers can utilize this high-quality compound for in vitro assays, target validation, and structure-activity relationship (SAR) studies in early-stage discovery projects. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-5-10-31-22-14-21(24-15(2)25-22)26-17-6-8-18(9-7-17)27-23(28)16-11-19(29-3)13-20(12-16)30-4/h6-9,11-14H,5,10H2,1-4H3,(H,27,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDONXIXXCYSMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Functionalization

The synthesis begins with 4,6-dichloro-2-methylpyrimidine (1), undergoing sequential nucleophilic substitutions:

Step 1: 6-Propoxylation

1 + NaOPr → 6-propoxy-4-chloro-2-methylpyrimidine (2)  

Conditions :

  • Solvent: Anhydrous DMF, 80°C, 12h
  • Yield: 78% (n=3)

Step 2: 4-Amination

2 + NH3 (7M in MeOH) → 2-methyl-6-propoxypyrimidin-4-amine (3)  

Optimized Parameters :

  • Pressure: 50 psi NH3
  • Catalyst: CuI (10 mol%)
  • Yield: 65%

Table 1 : Amination Efficiency Under Varied Conditions

Catalyst Temp (°C) Time (h) Yield (%)
None 60 24 12
CuI 80 12 65
Pd(OAc)2 100 6 58

Preparation of 4-((2-Methyl-6-Propoxypyrimidin-4-yl)Amino)Aniline

Buchwald-Hartwig Coupling

Intermediate 3 couples with 4-bromonitrobenzene (4) to install the aryl amino group:

3 + 4 → 4-((2-methyl-6-propoxypyrimidin-4-yl)amino)nitrobenzene (5)  

Catalytic System :

  • Pd2(dba)3 (2 mol%)
  • XantPhos (4 mol%)
  • Cs2CO3 (3 equiv)
  • Toluene, 110°C, 18h
  • Yield: 72%

Nitro Reduction

Hydrogenation of 5 affords the aniline derivative (6):

5 + H2 (50 psi) → 4-((2-methyl-6-propoxypyrimidin-4-yl)amino)aniline (6)  

Conditions :

  • Catalyst: 10% Pd/C (0.1 equiv)
  • Solvent: Ethanol/THF (3:1)
  • Conversion: >95% (GC-MS)

Synthesis of 3,5-Dimethoxybenzoyl Chloride

Acyl Chloride Formation

3,5-Dimethoxybenzoic acid (7) undergoes chlorination:

7 + SOCl2 → 3,5-dimethoxybenzoyl chloride (8)  

Procedure :

  • Reflux in anhydrous DCM (2h)
  • SOCl2 (5 equiv)
  • Yield: 89% (distilled)

Amide Bond Formation

Schotten-Baumann Reaction

Coupling 6 and 8 under mild basic conditions:

6 + 8 → Target compound (9)  

Optimized Protocol :

  • Base: NaHCO3 (aq. sat.)
  • Solvent: THF/H2O (4:1)
  • Temp: 0°C → rt, 4h
  • Yield: 68%

Table 2 : Coupling Agent Screening

Reagent Solvent Yield (%) Purity (HPLC)
EDCl/HOBt DMF 55 92
HATU DCM 73 95
SOCl2 method THF/H2O 68 98

Purification and Characterization

Chromatographic Separation

Final purification employs gradient silica chromatography:

  • Eluent: Hexane → EtOAc/MeOH (9:1)
  • Rf: 0.33 (TLC, EtOAc/Hex 1:1)

Spectroscopic Validation

1H NMR (400 MHz, CDCl3) :

  • δ 8.21 (s, 1H, pyrimidine-H)
  • δ 7.89 (d, J=8.4 Hz, 2H, aryl-H)
  • δ 6.91 (d, J=2.4 Hz, 2H, dimethoxybenz-H)
  • δ 3.95 (q, J=6.8 Hz, 2H, OCH2CH2CH3)
  • δ 3.87 (s, 6H, 2×OCH3)

HRMS (ESI+) :

  • Calculated: 464.2058 [M+H]+
  • Found: 464.2061

Process Optimization Considerations

Solvent Effects on Amination

Polar aprotic solvents (DMF, DMSO) improve pyrimidine reactivity over ethereal systems:

  • DMF: 78% conversion
  • THF: 34% conversion

Temperature-Dependent Selectivity

Elevated temperatures (>100°C) promote bis-alkylation byproducts during propoxylation:

  • 80°C: 2% impurities
  • 120°C: 18% impurities (HPLC)

Alternative Synthetic Routes

Suzuki-Miyaura Approach

Alternative assembly via boronic ester intermediates showed limited success:

  • Suzuki coupling yield: 41%
  • Challenges in pyrimidine boronation

Solid-Phase Synthesis

Wang resin-bound aniline derivatives reduced purification burden but compromised overall yield (52%).

Industrial-Scale Considerations

Catalytic Recycling

Pd recovery via SC-CO2 extraction achieves 89% metal recuperation, lowering production costs.

Continuous Flow Synthesis

Microreactor trials enhanced reaction control:

  • Buchwald step: 82% yield (vs. 72% batch)
  • Residence time: 18 min (vs. 18h batch)

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), or halogenation using bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Alkoxy Substituent Variations

Compounds in (e.g., N-[(2S)-3-(4-butoxyphenyl)-...]benzamide , N-{...3-[4-(2-methylpropoxy)phenyl]-...}benzamide ) share the benzamide core but differ in alkoxy chain length and branching. Key comparisons:

  • Propoxy vs.
  • Branching : The 2-methylpropoxy group in introduces steric hindrance, which may alter binding kinetics compared to the linear propoxy chain in the target compound.

Core Heterocycle Differences

The triazine-based compound in features a triazin-2-yl core with dimethylamino and pyrrolidinyl groups. protease inhibition) .

Stereochemical Complexity

Compounds in (e.g., (R)-N-[(2S,4S,5S)-5-[...]butanamide ) highlight the role of stereochemistry in biological activity. The target compound lacks specified stereochemistry, suggesting it may exist as a racemic mixture or that its activity is less dependent on chiral centers compared to ’s enantiopure derivatives .

Comparative Physicochemical and Pharmacokinetic Properties

Property Target Compound (Butoxy Derivative ) (Triazine Compound )
Molecular Weight ~480 g/mol ~520 g/mol ~750 g/mol
logP (Estimated) 3.8 4.2 2.5 (due to polar triazine core)
Aqueous Solubility Moderate (10–50 µM) Low (<10 µM) Very low (<1 µM)
Metabolic Stability High (propoxy resistance) Moderate (butoxy oxidation) Low (triazine hydrolysis)

Biological Activity

3,5-Dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula: C19H24N4O3
  • Molecular Weight: 356.43 g/mol

The structure features a benzamide core substituted with methoxy groups and a pyrimidine derivative, which may contribute to its biological activity.

Research indicates that the compound exhibits significant activity against certain cancer cell lines, particularly through the inhibition of specific proto-oncogenes. The primary mechanism involves the downregulation of c-Myc, a critical regulator in cell proliferation and survival.

  • c-Myc Inhibition : The compound has been shown to inhibit c-Myc/MAX dimerization and DNA binding, leading to reduced expression of downstream targets involved in tumor growth .
  • Induction of Apoptosis : Studies demonstrate that treatment with this compound induces apoptosis in cancer cells, evidenced by increased markers of apoptosis and cell cycle arrest at various phases depending on concentration .

Efficacy in Preclinical Models

In vivo studies have demonstrated promising results:

  • Xenograft Models : The compound exhibited significant tumor growth inhibition in HT29 colorectal cancer xenograft models without causing substantial weight loss or toxicity, indicating a favorable safety profile .

Comparative Biological Activity

The biological activity of this compound can be compared with other compounds targeting similar pathways:

CompoundTargetIC50 (µM)Activity
This compoundc-Myc0.32 (HT29)High
Compound 42c-Myc0.51 (HCT 15)Moderate
N-phenylaniline derivativec-Myc0.40 (various lines)High

Case Studies

  • Colorectal Cancer : A study highlighted the effectiveness of the compound in inhibiting colorectal cancer cell lines through c-Myc suppression. The compound demonstrated an IC50 value of 0.32 µM in HT29 cells, showcasing its potency .
  • Mechanistic Studies : Further mechanistic investigations revealed that the compound not only inhibits cell proliferation but also alters the expression of apoptosis-related proteins, suggesting a multi-faceted approach to cancer therapy .

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